2-{[(3,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
2-[(3,5-dimethylanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-7-12(2)9-14(8-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-9,17-18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKJCXFJACHDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=C(C(=CC=C2)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary components: (1) the 6-methoxyphenol backbone and (2) the 3,5-dimethylphenylamino-methyl substituent. Retrosynthetically, the C–N bond connecting the phenolic ring to the aminomethyl group suggests two potential approaches:
- Mannich Reaction : Direct introduction of the aminomethyl group via a three-component condensation involving 6-methoxyphenol, formaldehyde, and 3,5-dimethylaniline.
- Reductive Amination : Formation of an imine intermediate between 6-methoxy-2-hydroxybenzaldehyde and 3,5-dimethylaniline, followed by reduction to the secondary amine.
Both pathways require careful control of reaction conditions to avoid over-alkylation or oxidation side reactions.
Mannich Reaction-Based Synthesis
Reaction Mechanism and Conditions
The Mannich reaction is a one-pot, three-component condensation that introduces an aminomethyl group to electron-rich aromatic systems. For this compound, the reaction proceeds as follows:
$$
\text{6-Methoxyphenol} + \text{HCHO} + \text{3,5-Dimethylaniline} \xrightarrow{\text{acidic conditions}} \text{Target Compound}
$$
Key Parameters :
Optimization Challenges
- Regioselectivity : The 2-position of 6-methoxyphenol is activated for electrophilic attack due to ortho/para-directing effects of the –OCH₃ group. Competing para-substitution is mitigated by steric hindrance from the methoxy group.
- Byproduct Formation : Over-alkylation (di- or tri-substitution) is minimized by maintaining a 1:1:1 stoichiometry of phenol, formaldehyde, and amine.
Representative Procedure :
- Dissolve 6-methoxyphenol (10 mmol) and 3,5-dimethylaniline (10 mmol) in ethanol (50 mL).
- Add 37% aqueous formaldehyde (12 mmol) and HCl (1 mL conc.).
- Reflux for 6–8 hours, monitor by TLC (ethyl acetate/hexanes 1:3).
- Quench with NaHCO₃, extract with DCM, dry (Na₂SO₄), and purify via silica chromatography (yield: 55–65%).
Reductive Amination Pathway
Aldehyde Intermediate Synthesis
The reductive amination route requires prior synthesis of 2-hydroxy-6-methoxybenzaldehyde. This is achieved via:
Oxidation of 2-Hydroxymethyl-6-methoxyphenol
$$
\text{2-Hydroxymethyl-6-methoxyphenol} \xrightarrow{\text{PCC or MnO}_2} \text{2-Hydroxy-6-methoxybenzaldehyde}
$$
Conditions : Pyridinium chlorochromate (PCC) in DCM (0°C to RT, 2 h, 75% yield).
Imine Formation and Reduction
Imine Synthesis :
$$
\text{2-Hydroxy-6-methoxybenzaldehyde} + \text{3,5-Dimethylaniline} \xrightarrow{\text{EtOH, RT}} \text{Imine Intermediate}
$$- Stir for 4–6 hours under anhydrous conditions.
Reduction to Secondary Amine :
$$
\text{Imine Intermediate} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}
$$
Coupling Agent-Mediated Approaches
Amide Bond Formation Analogs
While the target compound lacks an amide group, methodologies from analogous syntheses (e.g.,) inform solvent and coupling agent selection. For instance, PYBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMSO facilitates efficient C–N bond formation in related aminomethylpyridinone systems. Adapting this for the target molecule:
Hypothetical Protocol :
- Activate 2-hydroxy-6-methoxybenzoic acid with PYBOP (1.2 equiv) and DIEA (3 equiv) in DMSO.
- Add 3,5-dimethylbenzylamine (1.5 equiv) and stir at RT for 12 h.
- Hydrolyze the intermediate ester under basic conditions (NaOH/EtOH) to yield the target compound.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Mannich Reaction | One-pot, minimal purification | Over-alkylation risks | 55–65% |
| Reductive Amination | High regioselectivity | Multi-step (aldehyde synthesis required) | 60–70% |
| Coupling Agent | Mild conditions, scalable | Requires activated intermediates | 50–60% |
Purification and Characterization
Industrial-Scale Considerations
For bulk synthesis, the Mannich reaction is preferred due to operational simplicity. Key adjustments include:
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce reaction time.
- Solvent Recycling : Ethanol recovery via distillation.
- Byproduct Management : Acidic wash steps to remove unreacted aniline.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
Scientific Research Applications of 2-{[(3,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol
This compound is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique chemical structure and properties contribute to its utility as a reagent, building block, and modulator in various experimental and industrial processes.
Applications in Chemistry
In chemistry, this compound is used as a reagent in organic synthesis. It serves as a building block for synthesizing more complex molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing chemists to create a range of derivatives and analogs.
Preparation Methods: The synthesis of this compound typically involves reacting 3,5-dimethylphenylamine with formaldehyde and 6-methoxyphenol under controlled conditions, often with an acid or base catalyst. Industrial production follows similar routes on a larger scale, using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis:
- Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
- Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.
- Substitution: Reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as acids or bases.
Applications in Biology
In biology, this compound is employed in biochemical assays and studies involving enzyme interactions and protein modifications. Its biological activity primarily involves interaction with specific enzymes and receptors, modulating their activity and leading to various biochemical effects. The compound can bind to enzymes or receptors, thereby modulating their activity and affecting cellular signaling and metabolism.
Biological Activities:
- Antioxidant Activity: Compounds with similar structures have demonstrated significant antioxidant properties, protecting cells from oxidative stress and damage.
- Anti-inflammatory Effects: It has shown potential in reducing inflammation, suggesting its use in treating inflammatory diseases.
- Anticancer Properties: Studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential therapeutic applications in oncology.
- Enzyme Modulation: It is utilized in biochemical assays to study enzyme interactions, particularly those related to metabolic pathways.
Applications in Medicine
In medicine, research on this compound includes studies of its potential therapeutic applications and its role in drug development. Its ability to modulate enzyme activity, reduce inflammation, and act as an antioxidant makes it a candidate for treating various diseases.
Applications in Industry
In industry, this compound is used in the production of specialty chemicals and as an intermediate in synthesizing other industrial compounds.
Case Study 1: Antioxidant Activity
Research focusing on the antioxidant capacity of similar phenolic compounds demonstrated their effectiveness in scavenging free radicals. In vitro tests indicated a significant reduction in oxidative stress markers, supporting the potential use of this compound as an antioxidant agent.
Case Study 2: Anti-inflammatory Effects
In controlled experiments involving inflammatory models, the compound exhibited a marked decrease in pro-inflammatory cytokines. This suggests its potential application in treating conditions like arthritis and other inflammatory disorders.
Case Study 3: Anticancer Activity
Research on structurally related compounds revealed their ability to induce apoptosis in cancer cells. Studies reported IC50 values indicating effective concentrations for inhibiting cell proliferation, thus highlighting the anticancer potential of this compound.
Mechanism of Action
The mechanism of action of 2-{[(3,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
Structural and Functional Insights
- This aligns with studies on other methoxyphenols, where methoxy groups stabilize free radicals .
- Aminomethyl and Dimethylphenyl Effects: The aminomethyl group introduces a basic nitrogen, which may facilitate hydrogen bonding in biological systems. The 3,5-dimethylphenyl substituent increases steric bulk and lipophilicity, likely improving membrane permeability but reducing aqueous solubility. Similar trends are observed in alkylated phenolic derivatives used in drug design .
Biological Activity
2-{[(3,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 257.33 g/mol. The compound features a dimethylphenyl group attached to an amino group, linked to a methoxy-substituted phenolic structure. This unique arrangement contributes to its hydrophilic and hydrophobic properties, making it versatile in various chemical and biological applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to modulate enzyme activity, which can lead to various biochemical effects depending on the target. The compound may act as an inhibitor or activator of certain pathways involved in cellular signaling and metabolism.
Biological Activities
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress and damage .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, suggesting its use in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential therapeutic applications in oncology .
- Enzyme Modulation : It is utilized in biochemical assays to study enzyme interactions, particularly those related to metabolic pathways.
Case Study 1: Antioxidant Activity
A study focused on the antioxidant capacity of similar phenolic compounds demonstrated that they effectively scavenge free radicals. The results indicated a significant reduction in oxidative stress markers when tested in vitro, supporting the potential use of this compound as an antioxidant agent.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving inflammatory models, the compound exhibited a marked decrease in pro-inflammatory cytokines. This suggests its potential application in treating conditions like arthritis and other inflammatory disorders .
Case Study 3: Anticancer Activity
Research on structurally related compounds revealed their ability to induce apoptosis in cancer cells. The studies reported IC50 values indicating effective concentrations for inhibiting cell proliferation, thus highlighting the anticancer potential of this compound.
Data Table
Q & A
Basic Research Questions
Q. What are the foundational methodologies for synthesizing 2-{[(3,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol, and how can researchers optimize yield and purity?
- Methodological Answer : Begin with a literature review to identify established synthetic routes for phenolic derivatives with similar substituents. For example, reductive amination or Mannich reactions are common for introducing aminoalkyl groups to phenolic cores . Use high-purity precursors (e.g., 3,5-dimethylaniline and 6-methoxyphenol derivatives) and monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize reaction conditions (solvent polarity, temperature, catalyst loading) using design-of-experiment (DoE) approaches to maximize yield. Purify via column chromatography with gradients tailored to the compound’s polarity, and validate purity via NMR (¹H/¹³C) and mass spectrometry .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Prioritize a combination of:
- ¹H/¹³C NMR : To confirm the presence of methoxy (-OCH₃), aminoalkyl (-NH-CH₂-), and aromatic protons (3,5-dimethylphenyl group). Compare chemical shifts with analogous structures in databases .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., ESI+ or MALDI-TOF).
- FT-IR : To identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹, phenolic O-H at ~3500 cm⁻¹).
- HPLC-PDA : For purity assessment and quantification using a C18 column and methanol/water mobile phase .
Q. How can researchers integrate this compound into a theoretical framework for biological or materials science studies?
- Methodological Answer : Align hypotheses with established theories. For example:
- Antioxidant Activity : Link to phenolic radical-scavenging mechanisms, using DPPH/ABTS assays and comparing results to structure-activity relationships (SAR) for methoxy-substituted phenols .
- Coordination Chemistry : Investigate metal-binding potential via UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) and compare to theoretical models of ligand denticity .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported data on the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design a stability study using accelerated degradation protocols:
- pH Variability : Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation products via LC-MS and quantify parent compound loss .
- Thermal Stress : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Cross-validate with Arrhenius modeling to predict shelf-life .
- Contradiction Resolution : Compare results with prior studies, accounting for methodological differences (e.g., solvent choice, analytical sensitivity) .
Q. How can researchers assess the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Follow a tiered approach inspired by Project INCHEMBIOL :
Physicochemical Properties : Determine logP (octanol-water partitioning), water solubility, and pKa to model environmental partitioning.
Biotic/Abiotic Degradation : Conduct OECD 301F (ready biodegradability) and hydrolysis studies. Use LC-MS to identify transformation products.
Ecotoxicology : Perform acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, Danio rerio) at environmentally relevant concentrations.
- Theoretical Integration : Relate findings to quantitative structure-activity relationship (QSAR) models for phenolic contaminants .
Q. What advanced computational and experimental methods can elucidate the compound’s molecular interactions (e.g., protein binding or supramolecular assembly)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., tyrosinase or cytochrome P450). Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- X-ray Crystallography : Co-crystallize the compound with relevant receptors or metals. Refine structures using SHELX and analyze interaction geometries (e.g., hydrogen bonds, π-π stacking) .
- Theoretical Framework : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Methodological Design & Theoretical Integration
Q. How should researchers design a study to investigate the compound’s role in multi-step synthetic pathways (e.g., as an intermediate in drug discovery)?
- Answer : Adopt a modular synthetic strategy:
- Step 1 : Functionalize the phenolic -OH group via protection/deprotection (e.g., silylation).
- Step 2 : Utilize the aminoalkyl group for conjugation (e.g., peptide coupling or click chemistry).
- Step 3 : Validate intermediate stability and compatibility with downstream reactions (e.g., Grignard additions) .
- Theoretical Basis : Align with retrosynthetic analysis principles and green chemistry metrics (e.g., atom economy) .
Q. What statistical and reproducibility measures are critical when comparing this compound’s bioactivity across independent studies?
- Answer :
- Reproducibility Protocols : Standardize cell lines, assay conditions (e.g., serum concentration, incubation time), and positive/negative controls.
- Data Normalization : Express bioactivity (e.g., IC₅₀) relative to internal standards (e.g., ascorbic acid for antioxidant assays).
- Meta-Analysis : Use tools like RevMan to aggregate data, assess heterogeneity (I² statistic), and identify confounding variables (e.g., solvent DMSO vs. ethanol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
